molecular formula C23H38N2O2 B11322752 N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine

N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine

Cat. No.: B11322752
M. Wt: 374.6 g/mol
InChI Key: YSJQWRGABJJOQC-UHFFFAOYSA-N
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Description

The compound {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic molecule that features a combination of oxane and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the oxane ring, followed by the introduction of the dimethyl and methylphenyl groups. The morpholine moiety is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can lead to the formation of simpler amine compounds.

Scientific Research Applications

{2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: shares similarities with other oxane and morpholine derivatives.

  • Compounds such as {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(PYRROLIDIN-4-YL)PROPYL]AMINE and {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(PIPERIDIN-4-YL)PROPYL]AMINE exhibit similar structural features but differ in their specific functional groups.

Uniqueness

The uniqueness of {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE lies in its specific combination of oxane and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

N-[2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]ethyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C23H38N2O2/c1-20-5-7-21(8-6-20)23(10-16-27-22(2,3)19-23)9-12-24-11-4-13-25-14-17-26-18-15-25/h5-8,24H,4,9-19H2,1-3H3

InChI Key

YSJQWRGABJJOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CCNCCCN3CCOCC3

Origin of Product

United States

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